
4-(4-Nitrophenyl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrophenyl)-2,2’-bipyridine is an organic compound that features a bipyridine core substituted with a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-2,2’-bipyridine typically involves the nitration of 2,2’-bipyridine followed by a coupling reaction with a nitrophenyl derivative. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The coupling reaction often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce the nitrophenyl group onto the bipyridine core.
Industrial Production Methods
Industrial production of 4-(4-Nitrophenyl)-2,2’-bipyridine may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Nitrophenyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bipyridine core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted bipyridine derivatives.
Applications De Recherche Scientifique
4-(4-Nitrophenyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and photophysical properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a component in biosensors.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-(4-Nitrophenyl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as proteins and nucleic acids, affecting their function. The nitrophenyl group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl-2,2’-bipyridine
- 4-Aminophenyl-2,2’-bipyridine
- 4-Methylphenyl-2,2’-bipyridine
Uniqueness
4-(4-Nitrophenyl)-2,2’-bipyridine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity profiles.
Propriétés
Numéro CAS |
477566-94-2 |
|---|---|
Formule moléculaire |
C16H11N3O2 |
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
4-(4-nitrophenyl)-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C16H11N3O2/c20-19(21)14-6-4-12(5-7-14)13-8-10-18-16(11-13)15-3-1-2-9-17-15/h1-11H |
Clé InChI |
DQAMUCODWQGKPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





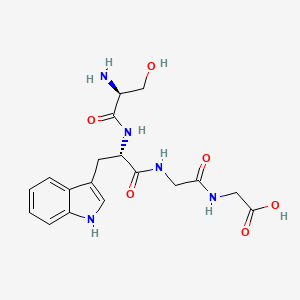
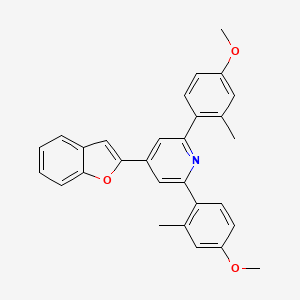
![5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14231239.png)
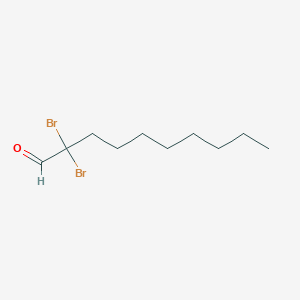
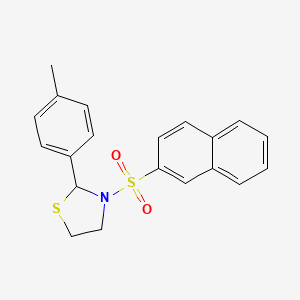

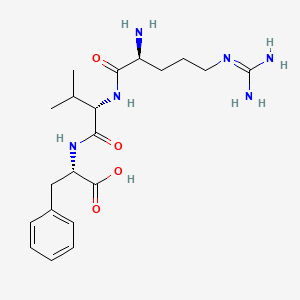
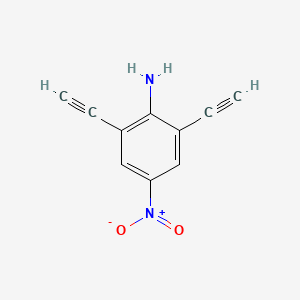

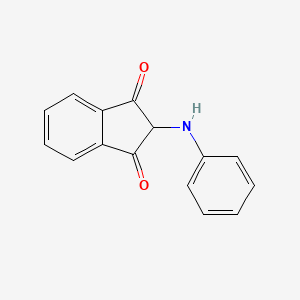
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)
